molecular formula C14H17ClN4O B7843200 6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride

6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride

Cat. No.: B7843200
M. Wt: 292.76 g/mol
InChI Key: WPFAKIWYCWNXBA-UHFFFAOYSA-N
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Description

The compound with the identifier 6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride is known as 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a dimethoxyphenyl group and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
  • 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-methyl
  • 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-ethyl

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the thiazole ring.

Properties

IUPAC Name

6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c19-13-10-12(11-4-2-1-3-5-11)16-14(17-13)18-8-6-15-7-9-18;/h1-5,10,15H,6-9H2,(H,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFAKIWYCWNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=O)C=C(N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC(=O)C=C(N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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